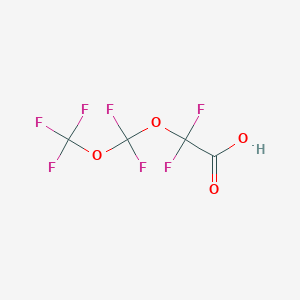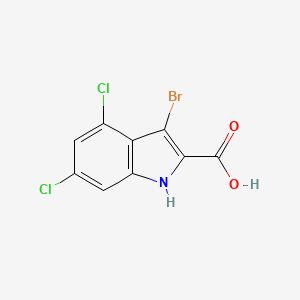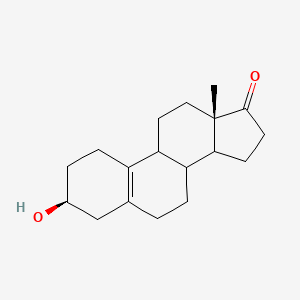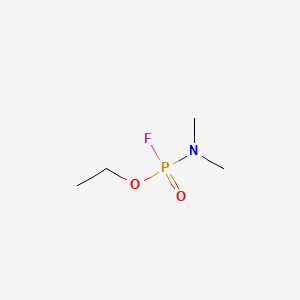
PFO2HxA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perfluoro-2-hexanoic acid (PFO2HxA) is a member of the per- and polyfluoroalkyl substances (PFAS) family, which are synthetic chemicals known for their persistence in the environment and resistance to degradation. These compounds are widely used in various industrial applications due to their unique properties, such as resistance to heat, water, and oil .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of perfluoro-2-hexanoic acid typically involves the telomerization of tetrafluoroethylene with hexafluoropropylene oxide, followed by hydrolysis. The reaction conditions often require the use of strong acids or bases and high temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of perfluoro-2-hexanoic acid involves large-scale chemical processes that ensure high yield and purity. These methods often include advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) for monitoring and quality control .
Analyse Chemischer Reaktionen
Types of Reactions
Perfluoro-2-hexanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications .
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of perfluoro-2-hexanoic acid can produce perfluoroalkyl carboxylic acids, while reduction can yield perfluoroalkyl alcohols .
Wissenschaftliche Forschungsanwendungen
Perfluoro-2-hexanoic acid has numerous scientific research applications across various fields:
Wirkmechanismus
The mechanism of action of perfluoro-2-hexanoic acid involves its interaction with various molecular targets and pathways. It is known to bind to proteins and disrupt normal cellular functions, leading to potential toxic effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interfere with thyroid hormone pathways and other endocrine functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorooctanesulfonic acid (PFOS)
- Hexafluoropropylene oxide dimer acid (HFPO-DA)
Uniqueness
Perfluoro-2-hexanoic acid is unique due to its shorter carbon chain length compared to other PFAS, which may result in different environmental and biological behaviors. It is considered a replacement for longer-chain PFAS due to its potentially lower bioaccumulation and toxicity .
Eigenschaften
CAS-Nummer |
39492-88-1 |
|---|---|
Molekularformel |
CF3(OCF2)2COOH C4HF7O4 |
Molekulargewicht |
246.04 g/mol |
IUPAC-Name |
2-[difluoro(trifluoromethoxy)methoxy]-2,2-difluoroacetic acid |
InChI |
InChI=1S/C4HF7O4/c5-2(6,1(12)13)14-4(10,11)15-3(7,8)9/h(H,12,13) |
InChI-Schlüssel |
GCSHTDCBGCURHU-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(OC(OC(F)(F)F)(F)F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,4R)-1-(3,3-dimethylbutanoyl)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)-3-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13423944.png)

![4-ethyl-1-(1,1,2,2,3,3,3-heptafluoropropyl)-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13423953.png)











